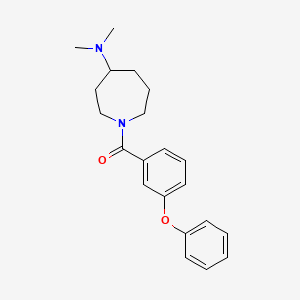![molecular formula C18H19N3O5 B5309058 2-methyl-5-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}pyridine](/img/structure/B5309058.png)
2-methyl-5-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-5-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}pyridine, also known as TTX-7, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-methyl-5-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}pyridine is not fully understood, but studies have shown that it interacts with various cellular pathways. 2-methyl-5-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}pyridine has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and induce apoptosis. 2-methyl-5-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}pyridine has also been shown to activate certain signaling pathways involved in neuroprotection.
Biochemical and Physiological Effects
2-methyl-5-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}pyridine has been shown to have various biochemical and physiological effects. In cancer cells, 2-methyl-5-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}pyridine has been shown to inhibit cell growth and induce apoptosis. In neurons, 2-methyl-5-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}pyridine has been shown to protect against oxidative stress and improve cognitive function. 2-methyl-5-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}pyridine has also been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-methyl-5-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}pyridine in lab experiments is its potential to inhibit cancer cell growth and induce apoptosis. 2-methyl-5-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}pyridine also has potential in the treatment of neurodegenerative diseases. However, one limitation of using 2-methyl-5-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}pyridine in lab experiments is its complex synthesis method, which may limit its availability and use in certain research settings.
Direcciones Futuras
There are several future directions for research involving 2-methyl-5-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}pyridine. One direction is to further study its mechanism of action and cellular pathways. Another direction is to investigate its potential in the treatment of other diseases, such as autoimmune diseases and cardiovascular diseases. Additionally, research can be conducted to optimize the synthesis method of 2-methyl-5-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}pyridine to make it more accessible for use in lab experiments.
Conclusion
In conclusion, 2-methyl-5-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}pyridine is a chemical compound with potential applications in various scientific research fields. Its synthesis method is complex, but its potential in the treatment of cancer and neurodegenerative diseases makes it an attractive target for further research. Studies have shown that 2-methyl-5-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}pyridine has various biochemical and physiological effects, and future research can be conducted to optimize its use in lab experiments and investigate its potential in the treatment of other diseases.
Métodos De Síntesis
2-methyl-5-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}pyridine can be synthesized through a multi-step process involving the reaction of various compounds. The first step involves the reaction of 2-methyl-5-bromomethylpyridine with sodium hydride to form the corresponding pyridine anion. The anion is then reacted with 3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole-5-carbaldehyde to form the desired product, 2-methyl-5-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}pyridine.
Aplicaciones Científicas De Investigación
2-methyl-5-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}pyridine has shown potential in various scientific research applications. One such application is in the field of cancer research. Studies have shown that 2-methyl-5-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}pyridine can inhibit the growth of cancer cells and induce apoptosis. 2-methyl-5-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}pyridine has also shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies have shown that 2-methyl-5-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methoxy}pyridine can protect neurons from damage and improve cognitive function.
Propiedades
IUPAC Name |
5-[(6-methylpyridin-3-yl)oxymethyl]-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O5/c1-11-5-6-12(9-19-11)25-10-15-20-18(21-26-15)13-7-8-14(22-2)17(24-4)16(13)23-3/h5-9H,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVBMJGRLNUFTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)OCC2=NC(=NO2)C3=C(C(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B5308976.png)
![5-{2-[2-(4-fluorophenyl)azetidin-1-yl]-2-oxoethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B5308982.png)
![N-[2-(4-methoxyphenyl)ethyl]-1,4-dimethyl-1,4,9-triazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5308984.png)

![2-ethyl-7-(isoxazol-3-ylcarbonyl)-4-morpholin-4-yl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5309011.png)
![7-(2,5-dimethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5309014.png)
![N,N-dimethyl-7-(2-phenylpropanoyl)-2-(4-pyridinyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5309022.png)
![2,3,5-trimethyl-N-[1-(2-thienylcarbonyl)-3-piperidinyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5309028.png)
![2-[3-(2,5-difluorobenzoyl)piperidin-1-yl]-N-methyl-N-phenylacetamide](/img/structure/B5309030.png)


![1'-(cyclopropylcarbonyl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5309060.png)
![[4-benzyl-1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidin-4-yl]methanol](/img/structure/B5309064.png)
